molecular formula C9H11NO B6260904 3-amino-2,3-dihydro-1H-inden-1-ol CAS No. 403672-07-1

3-amino-2,3-dihydro-1H-inden-1-ol

Cat. No.: B6260904
CAS No.: 403672-07-1
M. Wt: 149.2
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Description

3-amino-2,3-dihydro-1H-inden-1-ol is a valuable chiral amino alcohol compound serving as a privileged scaffold in organic synthesis and medicinal chemistry. Its molecular formula is C9H11NO, and it is characterized by the fusion of an aromatic ring and a chiral amino alcohol functional group in its structure . This structure makes it a versatile precursor and a key chiral building block for the construction of complex molecules. This compound is highly valued in asymmetric synthesis , where it is used to create chiral ligands and catalysts. For instance, chiral aminoalcohols derived from this and similar structures have been effectively employed in enantioselective transformations, such as the aza-Henry reaction , to achieve high enantioselectivity in the synthesis of biologically active 1,2-diamines and drug intermediates like (S)-levamisole, an anthelminthic agent . Furthermore, the cis-2-amino-1-indanol moiety, which is structurally related, is a critical component in the synthesis of nucleoside analogues (carbonucleosides) investigated for their potential antiviral activity, such as against the Hepatitis C virus (HCV) . The compound's rigid, defined stereochemistry is crucial for imparting stereocontrol in catalytic cycles and for interactions with biological targets. Researchers utilize this chiral indanol derivative to develop novel pharmacophores and to study enzyme inhibition, making it a compound of significant interest in drug discovery and development programs. This product is intended for research purposes in a controlled laboratory environment only.

Properties

CAS No.

403672-07-1

Molecular Formula

C9H11NO

Molecular Weight

149.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 3-nitro-2,3-dihydro-1H-inden-1-one. The reduction can be carried out using hydrogen gas in the presence of a palladium catalyst. The reaction conditions generally include a solvent such as ethanol and a temperature range of 25-50°C.

Industrial Production Methods: Industrial production of this compound may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-amino-2,3-dihydro-1H-inden-1-ol can undergo oxidation reactions to form corresponding ketones or quinones.

    Reduction: The compound can be further reduced to form more saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Formation of 3-nitro-2,3-dihydro-1H-inden-1-one.

    Reduction: Formation of fully saturated indane derivatives.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Chemistry: 3-amino-2,3-dihydro-1H-inden-1-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the creation of complex molecules through further chemical modifications.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving amino and hydroxyl groups.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-amino-2,3-dihydro-1H-inden-1-ol involves its interaction with various molecular targets, such as enzymes and receptors. The amino and hydroxyl groups can form hydrogen bonds and other interactions, influencing the activity of these targets. The compound may also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

The inden-ol scaffold is highly versatile, with modifications at key positions leading to diverse pharmacological and material science applications. Below, we compare 3-amino-2,3-dihydro-1H-inden-1-ol with its structural analogs, focusing on substituent effects, stereochemistry, and functional outcomes.

Table 1: Key Structural Analogs and Their Properties
Compound Name Substituents Molecular Formula Key Findings Reference
This compound -OH (C1), -NH₂ (C3) C₉H₁₁NO Stereochemical variations (e.g., (1R,3R)-rel) noted; potential scaffold for inhibitors.
4-Phenyl-2,3-dihydro-1H-inden-1-ol -OH (C1), -Ph (C4) C₁₅H₁₄O PD-L1 inhibitor (IC₅₀ ~nM); S-enantiomers show superior activity in SAR studies.
(1S,2R)-1-Amino-2,3-dihydro-1H-inden-2-ol -OH (C2), -NH₂ (C1) C₉H₁₁NO Aggrecanase inhibitor; stereospecificity critical for binding affinity.
4-Bromo-2,3-dihydro-1H-inden-1-ol -OH (C1), -Br (C4) C₉H₉BrO Intermediate in synthesis; bromine enhances electrophilic reactivity.
6-Methoxy-2,3-dihydro-1H-inden-1-ol -OH (C1), -OMe (C6) C₁₀H₁₂O₂ Methoxy group improves solubility; used in enantioselective catalysis.

Key Observations :

  • Amino vs. PD-L1 inhibition) .
  • Halogenation: Bromine at C4 () increases molecular weight and polarizability compared to the amino group, favoring electrophilic substitution reactions.
  • Stereochemistry : S-enantiomers of 4-phenyl derivatives exhibit enhanced PD-L1 binding, while (1S,2R) configurations in optimize aggrecanase inhibition .

Q & A

Q. What are the established synthetic routes for 3-amino-2,3-dihydro-1H-inden-1-ol?

Methodological Answer: Synthesis typically involves reductive amination of a ketone precursor (e.g., 2,3-dihydro-1H-inden-1-one) using ammonia or amine derivatives under catalytic hydrogenation. Alternative routes include nucleophilic substitution of halogenated intermediates (e.g., bromo or fluoro analogs) with ammonia. For example, fluorination methods using Selectfluor® () can be adapted for amino group introduction. Purification often employs column chromatography or recrystallization ( ). Key challenges include controlling regioselectivity and minimizing byproducts.

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify proton environments and carbon frameworks. Advanced 2D techniques (COSY, HSQC, HMBC) resolve coupling interactions and assign stereochemistry ().
  • X-ray Crystallography : SHELX software ( ) refines crystal structures to confirm absolute configuration and hydrogen-bonding networks.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Q. What are the primary chemical reactions involving this compound?

Methodological Answer:

  • Oxidation : The hydroxyl group oxidizes to a ketone using KMnO₄ or CrO₃, yielding 3-amino-1-indanone ().
  • Amino Group Reactivity : Undergoes acylation (with acetic anhydride) or alkylation (with alkyl halides) to form derivatives ().
  • Ring Modification : Electrophilic aromatic substitution at the indene core (e.g., bromination) is possible under controlled conditions ().

Advanced Research Questions

Q. How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

  • Asymmetric Catalysis : Chiral catalysts (e.g., BINAP-metal complexes) enforce enantioselectivity during hydrogenation ().
  • Dynamic Kinetic Resolution : Racemization-prone intermediates are resolved using enantioselective enzymes or chiral auxiliaries.
  • Crystallographic Validation : Single-crystal X-ray diffraction ( ) confirms stereochemistry post-synthesis.

Q. How do structural modifications (e.g., halogenation) impact biological activity?

Methodological Answer: Comparative studies with halogenated analogs (e.g., 4-bromo or 5-fluoro derivatives) reveal:

  • Enhanced Binding Affinity : Bromine’s steric bulk improves enzyme inhibition ().
  • Solubility Adjustments : Fluorine increases lipophilicity, affecting membrane permeability ().
  • QSAR Modeling : Computational tools () correlate substituent effects (e.g., Hammett σ values) with activity trends.

Q. What strategies resolve contradictions in reported biological activities?

Methodological Answer:

  • Standardized Assays : Reproduce studies under controlled conditions (pH, solvent, cell lines) to isolate compound-specific effects.
  • Metabolite Profiling : LC-MS identifies degradation products that may skew activity data ().
  • Target Validation : CRISPR-Cas9 knockout models confirm molecular targets ().

Q. How to investigate reaction mechanisms for amino-group transformations?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Deuterium labeling at the amino group tracks rate-determining steps.
  • DFT Calculations : Simulate transition states to predict regioselectivity in substitution reactions ().
  • In Situ Monitoring : ReactIR spectroscopy captures intermediate species during reactions ().

Safety and Handling

  • Hazard Mitigation : Use PPE (gloves, goggles) due to potential skin/eye irritation ().
  • Storage : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation ().

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